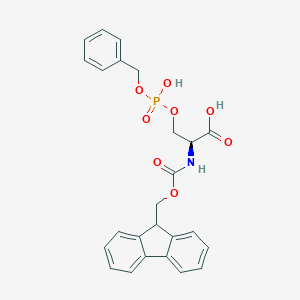

Fmoc-Ser(HPO3Bzl)-OH

Descripción

The exact mass of the compound Fmoc-O-(benzylphospho)-L-serine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPUWGDUVAAWJY-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451527 | |

| Record name | Fmoc-O-(benzylphospho)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158171-14-3 | |

| Record name | Fmoc-O-(benzylphospho)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Fmoc-Ser(HPO3Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-O-(benzylphospho)-L-serine, commonly referred to as Fmoc-Ser(HPO3Bzl)-OH. This critical phosphorylated amino acid derivative is a fundamental building block in solid-phase peptide synthesis (SPPS), particularly for the creation of phosphopeptides essential in signal transduction research and therapeutic development. This document details a scalable one-pot synthesis protocol, purification methodologies, and relevant quantitative data to assist researchers in the efficient and pure production of this vital reagent.

Introduction

This compound is a key reagent in the synthesis of phosphopeptides. The Fmoc group provides reversible protection of the α-amino group, while the benzyl group offers temporary protection of the phosphate moiety. The synthesis of this building block can be challenging, and its purity is paramount to avoid side reactions and ensure the fidelity of the final peptide. A significant challenge during its use in peptide synthesis is the susceptibility to β-elimination under the basic conditions used for Fmoc deprotection.[1] This guide focuses on a robust and scalable one-pot synthesis method that avoids the need for carboxylic acid protection and utilizes readily available, inexpensive reagents.[2]

Synthesis of this compound

A cost-effective and scalable one-pot synthesis of this compound has been developed, which can be performed at a multi-kilogram scale.[2][3] This method circumvents the need for protection of the carboxylic acid and employs a straightforward isolation procedure.[2]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a demonstrated scalable process.[2]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Benzyl alcohol (BnOH)

-

2,6-Lutidine

-

Fmoc-L-serine

-

Tetrahydrofuran (THF)

-

Isopropyl acetate (iPAc)

Procedure:

-

Phosphorylating Reagent Formation:

-

To a solution of benzyl alcohol (1.05 equivalents) in THF, add phosphorus trichloride (1.00 equivalent) while maintaining the temperature below 5 °C.

-

Allow the solution to warm to 0 °C and stir for approximately 40 minutes. The consumption of PCl₃ can be monitored by ³¹P NMR.

-

Add 2,6-lutidine (3.00 equivalents) to the reactor at a temperature below 5 °C, which will result in the formation of solids.

-

-

Phosphorylation of Fmoc-L-serine:

-

In a separate vessel, dissolve dry Fmoc-L-serine (1.00 equivalent) in THF with 2,6-lutidine (1.00 equivalent).

-

Add this solution to the phosphorylating reagent mixture over 1.5 hours, maintaining the temperature at 0 °C.

-

Use additional THF to rinse the flask containing the Fmoc-L-serine to ensure complete transfer.

-

-

Work-up and Isolation:

-

Upon completion of the reaction, proceed with the work-up and isolation which involves a distillation step to achieve a solvent composition that facilitates the precipitation of the product as a 2-MeTHF solvate.[2]

-

Purification of this compound

The purification of the synthesized this compound is critical to remove any unreacted starting materials or byproducts. The scalable process relies on crystallization to achieve high purity.[2]

Experimental Protocol: Desolvation and Purification

This protocol describes the process to obtain the solvent-free, purified product from its solvate.[2]

Materials:

-

Fmoc-O-benzylphospho-l-serine (as a solvate)

-

Isopropyl acetate (iPAc)

Procedure:

-

Slurry and Digestion:

-

Mix the solvated Fmoc-O-benzylphospho-l-serine with isopropyl acetate (approximately 7.0 volumes).

-

Stir the resulting slurry at 20 °C for about 22 hours to allow for the digestion of the solids.

-

-

Cooling and Filtration:

-

Cool the slurry to 0–5 °C for 1 hour. The concentration of the product in the mother liquor can be monitored by HPLC to ensure minimal loss.

-

Filter the slurry and wash the cake with room temperature isopropyl acetate (approximately 2.0 volumes). It is important not to allow the filter cake to crack during washing.

-

-

Drying:

-

Dry the purified solid to yield the final solvent-free this compound.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis and purification of this compound based on the scalable one-pot process.[2]

| Parameter | Value | Reference |

| Synthesis Scale | Kilogram quantities | [3] |

| Overall Isolated Yield | ~50% | [2][3] |

| Purity (HPLC) | ≥96% | [2] |

| Initial Purity (as solvate) | ≥94% | [2] |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the one-pot synthesis workflow for this compound.

Caption: One-pot synthesis workflow for this compound.

Purification Workflow

The following diagram illustrates the purification and desolvation workflow for this compound.

Caption: Purification and desolvation of this compound.

References

Fmoc-Ser(HPO3Bzl)-OH: A Comprehensive Technical Guide for Researchers

Fmoc-Ser(HPO3Bzl)-OH is a key building block in the synthesis of phosphopeptides, which are crucial for studying a wide range of biological processes regulated by protein phosphorylation. This technical guide provides an in-depth overview of its chemical properties, synthesis, and application in solid-phase peptide synthesis (SPPS), tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Data

This compound, also known as N-α-(9-Fluorenylmethoxycarbonyl)-O-(benzyl-hydroxy-phosphoryl)-L-serine, is a derivative of the amino acid serine. The presence of the acid-labile benzyl group on the phosphate moiety and the base-labile Fmoc group on the α-amino group allows for orthogonal deprotection strategies in peptide synthesis.

| Property | Value |

| CAS Number | 158171-14-3[1][2] |

| Molecular Weight | 497.43 g/mol [3][4] |

| Molecular Formula | C25H24NO8P[3][5] |

| Appearance | White to off-white powder or solid[6][7] |

| Storage | Store at -20°C[1][6] |

| Solubility | Insoluble in water; soluble in DMSO and ethanol[6] |

Synthesis and Purification

While detailed, step-by-step synthesis protocols for this compound are often proprietary, the general approach involves the phosphorylation of the serine hydroxyl group and subsequent protection with a benzyl group, followed by the introduction of the Fmoc protecting group on the α-amino group. A cost-effective, one-pot synthesis has been developed and scaled to kilogram quantities, yielding the product with high purity after crystallization.[8]

Purification of Fmoc-protected amino acids is critical to ensure the quality of the final peptide. A general procedure for the purification of Fmoc-amino acids involves the following steps:

-

Dissolution: The crude Fmoc-amino acid is dissolved in a suitable solvent, such as toluene or isopropyl alcohol.[9]

-

Heating: The solution is heated to approximately 50°C and stirred for about an hour to ensure complete dissolution.[9]

-

Crystallization: The solution is then cooled to room temperature (around 30±5°C) and stirred for a couple of hours to allow the purified product to crystallize.[9]

-

Isolation and Drying: The purified crystals are collected by filtration, washed with the same solvent, and then dried under a vacuum at 50°C.[9]

Analytical Characterization

The purity and identity of this compound are typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

HPLC: Purity is commonly determined by reverse-phase HPLC, with typical purities being ≥97%.[4]

-

NMR: NMR spectroscopy is used to confirm the chemical structure of the molecule.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent for the incorporation of phosphoserine residues into synthetic peptides using Fmoc-based SPPS.[10][11]

Experimental Protocol: Incorporation of this compound

-

Resin Preparation: Swell the appropriate solid support resin (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).[12]

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain on the resin using a 20% solution of piperidine in DMF.[12] This is typically a two-step process: a short treatment (e.g., 5 minutes) followed by a longer one (e.g., 15 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.[12]

-

Amino Acid Activation: In a separate vessel, pre-activate this compound (typically 4 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Coupling: Add the activated this compound solution to the resin and allow the coupling reaction to proceed for a sufficient time (e.g., 2 hours at 25°C) to ensure complete acylation.

-

Washing: Wash the resin with DMF to remove any unreacted reagents.

-

Repeat: Repeat the deprotection, washing, activation, and coupling steps for the subsequent amino acids in the peptide sequence.

Challenges and Mitigation Strategies

A significant challenge when using this compound is the potential for β-elimination of the phosphate group during the piperidine-mediated Fmoc deprotection, especially when the phosphoserine residue is at the N-terminus. This side reaction can be minimized by:

-

Using alternative deprotection reagents: For the deprotection of the Fmoc group from the N-terminal phosphoserine residue, a 50% solution of cyclohexylamine in dichloromethane (DCM) or a dilute solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to suppress β-elimination.

-

Controlling reaction conditions: Performing the Fmoc deprotection at room temperature, as opposed to elevated temperatures that might be used in microwave-assisted synthesis, can also reduce the extent of β-elimination.

Cleavage and Global Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the benzyl group on the phosphate, are removed. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to protect sensitive residues. The use of a 2-chlorotrityl (2Cl-Trt) linker on the resin can facilitate the complete removal of the benzyl protecting groups.

Serine Phosphorylation in Signaling Pathways

Serine phosphorylation is a fundamental mechanism in signal transduction, regulating numerous cellular processes. The Transforming Growth Factor-β (TGF-β) signaling pathway is a prime example where serine phosphorylation plays a critical role.

Caption: TGF-β Signaling Pathway.

In this pathway, the binding of the TGF-β ligand to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor (TβRI).[12] The activated TβRI, a serine/threonine kinase, then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, on their C-terminal serine residues. This phosphorylation event allows the R-SMADs to form a complex with the common-mediator SMAD (Co-SMAD), SMAD4. This entire complex then translocates into the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in cellular processes like growth, differentiation, and development.[3]

References

- 1. TGF-beta signalling through the Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphorylation Mechanism and Structure of Serine-Arginine Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 7. bosterbio.com [bosterbio.com]

- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 9. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of three regulatory serines of Tob by Erk1 and Erk2 is required for Ras-mediated cell proliferation and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. journals.biologists.com [journals.biologists.com]

Solubility of Fmoc-Ser(HPO3Bzl)-OH in different solvents

An In-Depth Technical Guide to the Solubility of Fmoc-Ser(HPO3Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Fmoc-O-(benzyl-hydroxy-phosphinyl)-L-serine (this compound), a critical building block in the synthesis of phosphopeptides. Understanding the solubility of this reagent is paramount for its effective handling, storage, and application in Solid-Phase Peptide Synthesis (SPPS), which is instrumental in studying protein phosphorylation and cellular signaling pathways.[1][2]

Physicochemical Properties

This compound is a white to off-white solid powder.[3] Key identifiers for this compound are:

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The data is summarized in the table below. It is important to note that factors such as temperature, the hygroscopic nature of the solvent (especially DMSO), and sonication can significantly influence these values.[3][4]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 201.03 mM | Requires ultrasonic treatment. Use of newly opened, non-hygroscopic DMSO is recommended.[3][4] |

| Dimethylformamide (DMF) | 50 mg/mL | ~100.5 mM | Described as "clearly soluble" at a concentration of 0.1g in 2mL.[5] |

| Ethanol (EtOH) | ≥33.85 mg/mL | ≥68.05 mM | |

| Water | Insoluble | - |

Experimental Protocols

Accurate determination of solubility is crucial for preparing stock solutions and for optimizing reaction conditions in peptide synthesis. Below is a generalized protocol for determining the solubility of protected amino acids like this compound.

Protocol: Gravimetric Solubility Determination

This method involves the incremental addition of a solvent to a known mass of the compound until complete dissolution is observed.

Materials:

-

This compound

-

Analytical balance

-

Small, clear glass vial (e.g., 2 mL)

-

Magnetic stirrer and stir bar

-

Micropipettes

-

Solvents to be tested (e.g., DMSO, DMF, EtOH)

-

Ultrasonic bath

Procedure:

-

Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of this compound into a tared glass vial.

-

Initial Solvent Addition: Add a precise, small volume of the chosen solvent (e.g., 50 µL) to the vial.

-

Dissolution Attempt: Stir the suspension magnetically for one to two minutes at room temperature.[6] Observe the solution against a dark background to check for any remaining solid particles.

-

Sonication (if necessary): If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 second intervals.[7] Allow the sample to return to room temperature between sonications to avoid heating.

-

Incremental Solvent Addition: If solid material persists, continue to add small, precise volumes of the solvent (e.g., 10-20 µL increments). After each addition, repeat step 3 (and 4, if applicable).

-

Endpoint Determination: The point at which the solution becomes completely clear and free of particles is the endpoint. Record the total volume of solvent added.

-

Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)

Caption: A flowchart of the experimental protocol for determining solubility.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent for introducing phosphoserine into synthetic peptides. This process is fundamental to creating tools for studying kinase-driven signaling cascades and other phosphorylation-dependent biological events. The monobenzyl protection of the phosphate group is a strategic choice, as fully protected phosphate triesters are prone to degradation during the synthesis cycle.

A significant challenge when using this building block is the potential for a side reaction, namely β-elimination, which can occur under the basic conditions (e.g., piperidine) used for Fmoc-group removal.[8][9] This side reaction is particularly problematic when the phosphoserine residue is at the N-terminus of the growing peptide chain.[8] To mitigate this, alternative, milder deprotection reagents such as 50% cyclohexylamine in DCM may be employed for this specific step.[8]

Caption: A workflow for SPPS using the protected phosphoserine amino acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fmoc-L-Ser(PO(OBzl)OH)-OH | Matrix Innovation [matrix-innovation.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Phosphoserine Peptides: A Technical Guide to Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The reversible phosphorylation of serine, threonine, and tyrosine residues is a cornerstone of cellular signaling, governing a vast array of biological processes from cell division to metabolism. The ability to synthesize peptides containing phosphorylated amino acids, particularly phosphoserine (pSer), is therefore a critical tool for dissecting these intricate signaling networks. This in-depth technical guide provides a comprehensive overview of the strategies and methodologies for incorporating phosphoserine building blocks into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a preferred method due to its milder conditions compared to Boc-based strategies.[1]

Phosphoserine Building Blocks: The Foundation of Phosphopeptide Synthesis

The "building block" approach, where a pre-phosphorylated and protected amino acid is incorporated during peptide chain elongation, is the most common and reliable strategy for synthesizing phosphopeptides.[2] This method offers precise control over the location of phosphorylation and avoids the potential for side reactions associated with "global phosphorylation" (post-synthetic phosphorylation of the assembled peptide).[2][3]

The most widely used building block for introducing phosphoserine in Fmoc-SPPS is N-α-Fmoc-O-(monobenzylphospho)-L-serine (Fmoc-Ser(PO(OBzl)OH)-OH) .[1] The monobenzyl protection of the phosphate group is crucial as it minimizes the risk of β-elimination, a significant side reaction that can occur during the piperidine-mediated Fmoc deprotection step.[1][4] While fully protected phosphate triesters might seem advantageous, they are more prone to this base-catalyzed elimination.

| Building Block | Chemical Structure | Key Features |

| Fmoc-Ser(PO(OBzl)OH)-OH | C₂₅H₂₄NO₈P | Monobenzyl protected phosphate minimizes β-elimination.[1][4] Stable to piperidine treatment during Fmoc deprotection.[5] Commercially available.[2] |

| Fmoc-Ser(PO(OBzl)₂)-OH | Not commonly used | Prone to mono-debenzylation during Fmoc deprotection.[2] Offers no significant advantage over the monobenzyl derivative.[2] |

| Fmoc-Ser(PO(OtBu)OH)-OH | Not as common as benzyl-protected | tert-Butyl group is acid-labile and removed during final cleavage.[6] |

| Boc-Ser(PO(OPh)₂)-OH | Used in Boc-SPPS | Phenyl protecting groups are typically removed by catalytic hydrogenation. |

The Challenge of β-Elimination

A primary hurdle in the synthesis of phosphoserine-containing peptides is the susceptibility of the phosphoester linkage to β-elimination under basic conditions, such as the piperidine treatment used for Fmoc removal. This side reaction leads to the formation of dehydroalanine, which can subsequently react with piperidine to form a piperidinyl-alanine adduct, resulting in a significant impurity.[5][7] The risk of β-elimination is particularly pronounced for phosphoserine residues located at the N-terminus of the peptide and can be exacerbated by microwave heating during synthesis.[5][7]

To mitigate this, alternative, milder Fmoc deprotection strategies are sometimes employed, especially for the step immediately following the incorporation of the phosphoserine building block. These include the use of cyclohexylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5][7]

Caption: The β-elimination side reaction of phosphoserine during Fmoc deprotection.

Experimental Protocols

Coupling of Fmoc-Ser(PO(OBzl)OH)-OH

The partially protected phosphate group of Fmoc-Ser(PO(OBzl)OH)-OH is acidic, which can complicate the coupling reaction. Therefore, specific coupling conditions are recommended to ensure high efficiency. Uronium-based coupling reagents are generally preferred.

Reagents and Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Ser(PO(OBzl)OH)-OH

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Kaiser test or TNBS test reagents for monitoring coupling completion

Protocol:

-

Preparation of the Amino Acid Solution:

-

In a clean reaction vessel, dissolve Fmoc-Ser(PO(OBzl)OH)-OH (4-5 equivalents relative to the resin loading) and the coupling reagent (e.g., TBTU, 5 equivalents) in a minimal volume of DMF.

-

Add HOBt (5 equivalents) if using TBTU or HBTU.

-

-

Activation:

-

Add DIPEA (10-15 equivalents) to the amino acid solution. A higher excess of DIPEA is often beneficial.

-

Mix thoroughly and immediately add the activated amino acid solution to the vessel containing the Fmoc-deprotected peptide-resin.

-

-

Coupling Reaction:

-

Agitate the reaction mixture for 1-2 hours at room temperature. Longer coupling times may be necessary for difficult sequences.

-

-

Monitoring and Washing:

-

Take a small sample of the resin and perform a Kaiser or TNBS test to check for the presence of free primary amines.

-

If the test is positive (indicating incomplete coupling), the coupling step should be repeated with fresh reagents.

-

If the test is negative, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Deprotection and Cleavage

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups.

Reagents and Materials:

-

Phosphopeptide-resin

-

Cleavage cocktail: Trifluoroacetic acid (TFA) is the primary reagent. Scavengers are added to prevent side reactions with reactive species generated during deprotection. A common cocktail is:

-

95% TFA

-

2.5% Water

-

2.5% Triisopropylsilane (TIS)

-

-

Cold diethyl ether

Protocol:

-

Preparation:

-

Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

-

Cleavage:

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Incubate the mixture at room temperature for 2-4 hours with occasional agitation.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Caption: General workflow for phosphopeptide synthesis using Fmoc-SPPS.

Applications in Signaling Pathway Research

Synthetic phosphopeptides are invaluable reagents for elucidating the mechanisms of signal transduction.[10] They serve as:

-

Kinase Substrates: To study the specificity and kinetics of protein kinases.

-

Phosphatase Substrates: To investigate the activity and substrate preferences of protein phosphatases.[10]

-

Binding Partners: To identify and characterize proteins that contain phospho-binding domains, such as SH2 domains and 14-3-3 proteins.[10][11]

-

Antigens: To generate phosphorylation state-specific antibodies, which are essential tools for tracking protein activation in complex biological samples.[12]

For example, the synthesis of phosphopeptides corresponding to specific sites on proteins like tau has been instrumental in developing tools to study its hyperphosphorylation in Alzheimer's disease.[12]

Caption: Use of synthetic phosphopeptides to study protein-protein interactions.

Conclusion

The incorporation of phosphoserine building blocks via Fmoc-SPPS is a robust and widely adopted method for generating synthetic phosphopeptides. While challenges such as β-elimination require careful consideration and optimization of synthetic protocols, the commercial availability of suitable building blocks like Fmoc-Ser(PO(OBzl)OH)-OH has made these valuable research tools accessible to a broad scientific community. The continued refinement of coupling and deprotection strategies, including the use of microwave-assisted synthesis, further enhances the efficiency of phosphopeptide production, empowering researchers to unravel the complexities of protein phosphorylation in health and disease.[13]

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Solid-phase synthesis of peptides containing phosphoserine using phosphate tert.-butyl protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 9. bachem.com [bachem.com]

- 10. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kohan.com.tw [kohan.com.tw]

An In-depth Technical Guide to the Stability of the Benzyl Phosphonate (HPO3Bzl) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The benzyl phosphonate group, often represented in shorthand as HPO3Bzl, is a critical protecting group in the synthesis of phosphonic acids and their derivatives, which are integral to numerous pharmaceutical compounds and biologically active molecules.[1][2] Its stability and selective removal are paramount for the successful execution of complex synthetic strategies. This guide provides a comprehensive overview of the stability of the benzyl phosphonate protecting group under various chemical conditions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Introduction to Benzyl Phosphonate Protecting Groups

Benzyl phosphonate esters serve as key intermediates in the synthesis of phosphonic acids.[1] The benzyl group's utility lies in its relative stability to a range of reaction conditions and the availability of mild and specific deprotection methods.[3][4] The general structure consists of a phosphorus atom bonded to a benzyl group through an oxygen atom (P-O-Bzl). This linkage's susceptibility to cleavage under specific conditions forms the basis of its application as a protecting group.

Stability Profile

The stability of the benzyl phosphonate protecting group is highly dependent on the reaction conditions. A thorough understanding of its lability is crucial for designing synthetic routes that avoid premature deprotection.

2.1. Acidic Conditions

Benzyl phosphonates can be cleaved under strongly acidic conditions, typically requiring reflux in concentrated hydrochloric acid.[5][6] However, these harsh conditions can limit their application in the presence of acid-sensitive functional groups.[5] The mechanism of acid-catalyzed hydrolysis is thought to involve protonation of the ester oxygen, followed by nucleophilic attack by water. The stability of the resulting benzyl carbocation facilitates this cleavage.[7]

2.2. Basic Conditions

The P-O-benzyl bond is generally stable to basic conditions. This stability allows for the use of basic reagents in other parts of the molecule without affecting the phosphonate protection. However, prolonged exposure to strong bases at elevated temperatures may lead to slow hydrolysis.

2.3. Reductive Cleavage (Hydrogenolysis)

The most common and mildest method for deprotecting benzyl phosphonates is catalytic hydrogenolysis.[3] This method offers high chemoselectivity, leaving many other functional groups intact.[8][9] The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.[3][10]

2.4. Silyl-mediated Cleavage

Trialkylsilyl halides, particularly bromotrimethylsilane (TMSBr) and iodotrimethylsilane (TMSI), are effective reagents for the cleavage of benzyl phosphonate esters under mild, non-hydrolytic conditions.[5] This method, often referred to as the McKenna reaction, proceeds via the formation of a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed to the phosphonic acid.[5][11] This approach is particularly useful for substrates containing functional groups sensitive to hydrogenolysis or harsh acidic conditions.[3]

Quantitative Stability and Deprotection Data

The efficiency of benzyl phosphonate deprotection is influenced by the choice of reagent, solvent, temperature, and reaction time. The following tables summarize quantitative data from various studies.

Table 1: Catalytic Hydrogenolysis of Dibenzyl Phosphonates

| Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | Ethanol | Room Temp. | 12 h | >95% | [3] |

| 5% Pd/C | THF/tert-butanol/PBS buffer | Room Temp. | - | >73% | [12] |

| PtO2 (Adam's catalyst) | Methanol | Room Temp. | 24 h | Variable |[10] |

Table 2: Silyl-mediated Deprotection of Benzyl Phosphonates

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| TMSBr | Dichloromethane | Room Temp. | 2 h | High | [13] |

| TMSBr/Pyridine | - | - | - | High | [13] |

| TMSI | Acetonitrile | Room Temp. | <1 h | >90% |[5] |

Table 3: Acidic Hydrolysis of Aralkyl Dialkyl Phosphonates

| Reagent | Conditions | Time | Yield | Reference |

|---|

| Aqueous HCl | Reflux | - | >80% |[6] |

Experimental Protocols

4.1. General Protocol for Catalytic Hydrogenolysis of a Dibenzyl Phosphonate

-

Materials: Dibenzyl phosphonate substrate, 10% Palladium on Carbon (Pd/C) (5-10 mol%), Ethanol or Methanol, Hydrogen gas supply (balloon or Parr hydrogenator).

-

Procedure:

-

Dissolve the dibenzyl phosphonate substrate in a suitable solvent (e.g., ethanol, methanol) in a flask equipped with a magnetic stir bar.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude phosphonic acid.

-

Purify the product as necessary, typically by recrystallization or chromatography.[3][10]

-

4.2. General Protocol for Deprotection using Bromotrimethylsilane (TMSBr)

-

Materials: Benzyl phosphonate substrate, Bromotrimethylsilane (TMSBr) (2-4 equivalents), Anhydrous dichloromethane (DCM) or acetonitrile, Methanol or water.

-

Procedure:

-

Dissolve the benzyl phosphonate substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add TMSBr dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or ³¹P NMR).

-

Upon completion of the silylation step, carefully add methanol or water to hydrolyze the intermediate silyl ester.

-

Stir for an additional 30 minutes.

-

Remove the solvent and excess reagents under reduced pressure to obtain the crude phosphonic acid.

-

Mechanistic Pathways and Workflows

5.1. Catalytic Hydrogenolysis

The hydrogenolysis of benzyl phosphonates involves the oxidative addition of the P-O-benzyl bond to the palladium catalyst surface, followed by reaction with hydrogen to cleave the bond and release the deprotected phosphonic acid and toluene.

5.2. McKenna Reaction (Silyl-mediated Cleavage)

The McKenna reaction provides a mild alternative to hydrogenolysis. It proceeds in two main steps: transesterification with TMSBr to form a bis(trimethylsilyl) phosphonate, followed by hydrolysis to the phosphonic acid.

Conclusion

The benzyl phosphonate protecting group offers a versatile tool for the synthesis of phosphonic acids and their derivatives. Its stability to a wide range of reagents, coupled with the availability of several mild and selective deprotection methods, makes it an attractive choice for complex molecule synthesis in drug discovery and development. The choice of deprotection strategy—be it catalytic hydrogenolysis for its cleanliness and selectivity, or silyl-mediated cleavage for its mildness and compatibility with sensitive functional groups—must be carefully considered based on the overall synthetic plan and the nature of the substrate. This guide provides the foundational knowledge for researchers to effectively utilize the benzyl phosphonate protecting group in their synthetic endeavors.

References

- 1. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. US20070004937A1 - Methods for the preparation of phosphonic acid derivatives - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

The Strategic Use of Fmoc-Ser(HPO3Bzl)-OH in Phosphopeptide Synthesis: A Technical Guide

For researchers, scientists, and drug development professionals, the synthesis of phosphopeptides is a critical tool for interrogating cellular signaling pathways and developing novel therapeutics. A key reagent in this endeavor is Nα-Fmoc-O-(monobenzylphospho)-L-serine, or Fmoc-Ser(HPO3Bzl)-OH. This guide provides an in-depth technical review of its application, focusing on quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Core Principles and Challenges

This compound is a protected amino acid derivative designed for the incorporation of phosphoserine into peptides during Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the α-amino group, while the monobenzyl ester protects the phosphate moiety. This strategic protection scheme is crucial for successful synthesis, but it is not without its challenges.

The primary obstacle encountered when using this compound is the base-catalyzed β-elimination of the phosphoserine side chain during the piperidine-mediated removal of the Fmoc group. This side reaction leads to the formation of a dehydroalanine residue, which can subsequently react with piperidine to form a piperidinyl-alanine adduct, resulting in undesired peptide impurities. The propensity for β-elimination is influenced by several factors, including the choice of base, temperature, and the position of the phosphoserine residue within the peptide sequence.

Quantitative Analysis of β-Elimination

The extent of β-elimination is a critical parameter to control during phosphopeptide synthesis. The choice of deprotection conditions significantly impacts the purity of the final product. Below is a summary of quantitative data on β-elimination under various conditions.

| N-terminal Amino Acid | Deprotection Conditions | β-Elimination (%) | Reference |

| Ser(PO3Bzl,H) | 20% Piperidine/DMF | 7 | [1] |

| Thr(PO3Bzl,H) | 20% Piperidine/DMF | Not Observed | [1] |

| Tyr(PO3Bzl,H) | 20% Piperidine/DMF | Not Observed | [1] |

Table 1: Influence of N-terminal Phosphoamino Acid on β-Elimination.

| Deprotection Reagent | Concentration | Solvent | β-Elimination | Reference |

| Piperidine | 20% | DMF | Observed | [2] |

| Cyclohexylamine | 50% | DCM | Suppressed | [1] |

| Morpholine | 10% | DMF | Incomplete Deprotection | [2] |

| Piperazine | 1% | DMF | Significant Byproduct | [2] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 0.5% | DMF | Suppressed | [1][2] |

Table 2: Effect of Different Bases on β-Elimination.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of a Phosphopeptide using this compound

This protocol outlines a general procedure for the manual or automated solid-phase synthesis of a phosphopeptide.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain the resin and repeat the treatment for another 5-10 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

3. Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) with a coupling reagent such as HATU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered couplings, such as the incorporation of this compound, extended coupling times or double coupling may be necessary.[1] Microwave heating up to 75°C can also be applied to improve coupling yields.[3]

-

Wash the resin as described in step 2.

4. Incorporation of this compound:

-

Follow the general coupling procedure in step 3. Due to steric hindrance and potential electrostatic repulsion, using a higher excess of the amino acid and coupling reagents is recommended.[2]

5. Iterative Cycles:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

-

After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

7. Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the benzyl protecting group from the phosphate and other acid-labile side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

8. Purification:

-

Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

Protocol 2: Optimized Fmoc Deprotection to Minimize β-Elimination

This modified deprotection protocol is recommended, especially when the phosphoserine residue is at the N-terminus of the growing peptide chain.[1]

1. Standard Synthesis:

-

Proceed with the peptide synthesis as described in Protocol 1 until the coupling of the amino acid preceding the N-terminal this compound.

2. Optimized Fmoc Deprotection of the Penultimate Residue:

-

Instead of 20% piperidine/DMF, use a solution of 50% cyclohexylamine in DCM (v/v) for 10-20 minutes to remove the Fmoc group.[1]

-

Alternatively, a solution of 0.5% DBU in DMF can be used, which has been shown to provide complete Fmoc deprotection with minimal β-elimination, even at elevated temperatures.[2]

3. Coupling of this compound:

-

Couple the this compound as described in Protocol 1.

4. Final Optimized Fmoc Deprotection:

-

For the final Fmoc removal from the N-terminal phosphoserine, again utilize the optimized deprotection conditions (50% cyclohexylamine/DCM or 0.5% DBU/DMF).[1][2]

Visualizing Workflows and Pathways

Experimental Workflow for Phosphopeptide Synthesis and Analysis

The following diagram illustrates a typical workflow from the synthesis of a phosphopeptide using this compound to its subsequent analysis.

Caption: Workflow for phosphopeptide synthesis and analysis.

The Role of Phosphoserine in the MAPK/ERK Signaling Pathway

Phosphorylation of serine, threonine, and tyrosine residues is a fundamental mechanism of signal transduction in cells. The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example where sequential phosphorylation events lead to a cellular response. The diagram below illustrates a simplified MAPK/ERK pathway, highlighting the role of a phosphoserine-containing substrate.

Caption: Simplified MAPK/ERK signaling pathway.

Conclusion

This compound is an indispensable tool for the chemical synthesis of phosphopeptides. A thorough understanding of its chemistry, particularly the competing β-elimination reaction, is essential for obtaining high-purity products. By implementing optimized deprotection strategies and carefully controlling reaction conditions, researchers can successfully synthesize phosphopeptides to unravel the complexities of cellular signaling and advance the development of novel phosphopeptide-based diagnostics and therapeutics.

References

The Dawn of a New Mimic: An In-depth Technical Guide to the Discovery and Development of Phosphonate Amino Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

The journey of drug discovery is often a quest for molecular mimics – compounds that can artfully impersonate natural substrates to modulate biological processes. Among the most successful of these mimics are the phosphonate amino acid analogs, a class of compounds that has carved a significant niche in medicine and agriculture. By replacing the carboxylate group of an amino acid with a stable phosphonate moiety, chemists have unlocked a treasure trove of molecules with profound biological activities. This technical guide delves into the core of phosphonate amino acid analog discovery and development, offering a comprehensive overview of their history, synthesis, mechanisms of action, and therapeutic applications.

A Historical Perspective: From Industrial Chemicals to Life-Saving Drugs

The story of phosphonate amino acid analogs is intertwined with the broader history of organophosphorus chemistry. Initially explored for their industrial applications as chelating agents and corrosion inhibitors, the unique physicochemical properties of the phosphonate group did not go unnoticed by medicinal chemists.[1][2] A pivotal moment came with the realization that the tetrahedral and negatively charged phosphonate group could serve as an effective bioisostere for the carboxylate group of amino acids and the phosphate group in various biomolecules.[3][4][5] This structural analogy laid the foundation for the rational design of a new class of enzyme inhibitors.

A significant milestone in this field was the development of bisphosphonates, first synthesized in the 19th century but only recognized for their therapeutic potential in the mid-20th century.[2][6] These compounds, characterized by a P-C-P backbone, demonstrated a remarkable affinity for hydroxyapatite, the mineral component of bone.[7][8] This property led to their investigation and eventual widespread use in the treatment of bone disorders like osteoporosis and Paget's disease.[6]

Another landmark discovery was that of glyphosate, a simple phosphonate analog of glycine, in the 1970s.[9] Its potent herbicidal activity, stemming from the inhibition of a key enzyme in the shikimate pathway of plants, revolutionized agriculture.[10][11][12] The success of these early discoveries spurred further research, leading to the development of a diverse array of phosphonate amino acid analogs with applications as antiviral agents, antibiotics, and tools for studying cellular signaling.

The Art of Synthesis: Crafting the Molecular Mimics

The synthesis of phosphonate amino acid analogs has evolved significantly, with several key reactions forming the bedrock of their preparation. These methods allow for the creation of a wide variety of analogs with diverse side chains and stereochemistry.

Key Synthetic Methodologies

-

Michaelis-Arbuzov Reaction: This classic reaction is a cornerstone of C-P bond formation. It typically involves the reaction of a trialkyl phosphite with an alkyl halide. In the context of amino acid analogs, a suitably protected α-halo-substituted amino acid derivative can be used to introduce the phosphonate group.[13]

-

Kabachnik-Fields Reaction: This is a one-pot, three-component condensation reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[14][15] It is a highly versatile and widely used method for the synthesis of α-aminophosphonates.

-

Pudovik Reaction: This reaction involves the nucleophilic addition of a dialkyl phosphite to an imine, catalyzed by a base.[14][15] The imine is often pre-formed from an aldehyde and an amine.

Representative Experimental Protocols

Protocol 1: Synthesis of Diethyl{[benzyl(2-hydroxybenzyl)amino]methyl}phosphonate via a Modified Kabachnik-Fields Approach [13]

-

Reaction Setup: A mixture of 1,3-benzoxazine (0.3 g, 1.33 mmol), diethyl phosphite (0.18 g, 1.33 mmol, 0.17 mL), and boron trifluoride etherate (0.03 g, 0.26 mmol, 0.03 mL) in acetonitrile (5 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 48 hours.

-

Purification: The crude reaction mixture is purified by flash chromatography on silica gel using a hexane:EtOAc (80:20) eluent.

-

Product Characterization: The purified product is obtained as a colorless oil (0.46 g, 96% yield). The structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR).

Protocol 2: Synthesis of α-Aminophosphonates using Orange Peel Powder as a Green Catalyst [16]

-

Reaction Mixture Preparation: A mixture of an aromatic aldehyde (1 mmol), aniline (1 mmol), and dimethyl phosphite (1.2 mmol) is prepared in ethanol. Orange peel powder (10 wt%) is added as a catalyst.

-

Reaction Condition: The reaction mixture is refluxed for the appropriate time, with the progress monitored by Thin Layer Chromatography (TLC) using a n-hexane:ethyl acetate (7:3) mobile phase.

-

Work-up and Purification: After completion of the reaction, the ethanol is evaporated. The reaction mixture is then poured into ice-cold water and filtered. The resulting solid is purified by recrystallization from ethanol.

Mechanism of Action: The Art of Deception

The biological activity of phosphonate amino acid analogs stems from their ability to act as competitive inhibitors of enzymes that recognize natural amino acids or their phosphorylated derivatives.[4][17] The tetrahedral geometry and negative charge of the phosphonate group allow it to mimic the transition state of enzymatic reactions, binding tightly to the active site and blocking the binding of the natural substrate.[17]

Case Study: Glyphosate and the Shikimate Pathway

A prime example of this mechanism is the action of glyphosate, the active ingredient in the herbicide Roundup®. Glyphosate is a structural analog of glycine.[9] It specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway.[10][11][12] This pathway is crucial for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms but is absent in animals, which accounts for glyphosate's selective toxicity.[11][18] By blocking EPSP synthase, glyphosate depletes the plant of essential amino acids, leading to a cessation of growth and eventual death.[10][18]

Quantitative Bioactivity: A Numbers Game

The efficacy of phosphonate amino acid analogs is quantified by various parameters, most notably the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ). These values provide a measure of the concentration of the analog required to inhibit a specific biological process or enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively. The tables below summarize the bioactivity of selected phosphonate amino acid analogs against various targets.

Table 1: Inhibitory Activity of Phosphonate Amino Acid Analogs against Various Enzymes

| Compound | Target Enzyme | Organism | IC₅₀ | Kᵢ | Reference |

| Glyphosate | EPSP Synthase | Pisum sativum | - | 0.08 µM | [10] |

| (Aminomethyl)benzylphosphonate (ortho-substituted) | Acetylcholinesterase (AChE) | Electric eel | 1.215 µM | - | [19] |

| 1-Amino-3-(3-fluorophenyl) propylphosphonic acid | Human Alanyl Aminopeptidase (hAPN) | Homo sapiens | - | Sub-micromolar | [20] |

| Phosphonate analog of Valyl Adenylate | Valyl-tRNA Synthetase | Escherichia coli | Weak inhibition | - | [21] |

| Acetylphosphonate (AcPH) | Pyruvate Dehydrogenase Complex (PDHC) | Homo sapiens | - | 0.1 µM | [22] |

Table 2: Anticancer Activity of α-Aminophosphonate Analogs

| Compound | Cell Line | Activity (% inhibition) | Reference |

| Compound 7b (an α-aminophosphonate) | MCF-7 (Breast cancer) | 94.32% | [23] |

| Compound 4c (a Schiff base) | MCF-7 (Breast cancer) | 92.45% | [23] |

| Compound 5k | MCF-7 (Breast cancer) | 83.14% | [23] |

Drug Development and Future Directions

A significant hurdle in the development of phosphonate amino acid analogs as therapeutic agents is their poor cell permeability due to the negatively charged phosphonate group at physiological pH. To overcome this, various prodrug strategies have been developed. These strategies involve masking the phosphonate group with moieties that are cleaved intracellularly to release the active drug.

The field of phosphonate amino acid analogs continues to be an exciting area of research. The development of new synthetic methodologies, including asymmetric synthesis, is enabling the creation of more complex and stereochemically defined analogs. Furthermore, a deeper understanding of the biological targets and signaling pathways affected by these compounds is opening up new therapeutic avenues. From agriculture to medicine, the legacy of these remarkable molecular mimics is set to continue, offering innovative solutions to pressing challenges in human health and food security.

Structural Analogy: The Foundation of Mimicry

The success of phosphonate amino acid analogs as biological modulators is rooted in their structural resemblance to natural amino acids and phosphates. The following diagram illustrates this key structural relationship.

Note: The placeholder images in the diagram above should be replaced with actual chemical structures for a complete representation.

References

- 1. An Evaluative History of Bisphosphonate Drugs: Dual Physiologic Effects of Pyrophosphate as Inspiration for a Novel Pharmaceutical Class - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphonate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. clearsolutionsusa.com [clearsolutionsusa.com]

- 6. Discovery and development of bisphosphonates - Wikipedia [en.wikipedia.org]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]

- 9. Glyphosate - Wikipedia [en.wikipedia.org]

- 10. ncwss.org [ncwss.org]

- 11. invasive.org [invasive.org]

- 12. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]

- 13. Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines [mdpi.com]

- 14. Aminophosphonate - Wikipedia [en.wikipedia.org]

- 15. Amino phosphonate synthesis by phosphonylation [organic-chemistry.org]

- 16. nanobioletters.com [nanobioletters.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. oncotarget.com [oncotarget.com]

- 23. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Ser(HPO3Bzl)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of phosphoserine residues into synthetic peptides using Fmoc-Ser(HPO3Bzl)-OH in solid-phase peptide synthesis (SPPS). This document details the advantages of this reagent, strategies to mitigate common side reactions, and step-by-step protocols for its application in both manual and automated peptide synthesis.

Introduction to this compound in Phosphopeptide Synthesis

The synthesis of phosphopeptides is crucial for studying a wide range of biological processes, including signal transduction, cell regulation, and protein-protein interactions. This compound is the building block of choice for the incorporation of phosphoserine in Fmoc-based SPPS. The monobenzyl protection of the phosphate group strikes a critical balance: it is stable to the basic conditions required for Fmoc group removal, thus preventing premature deprotection, while being labile to the strong acidic conditions of the final cleavage from the solid support.[1][2] The use of a fully protected phosphate triester is generally avoided as it is prone to β-elimination during the piperidine-mediated Fmoc deprotection step.[1]

Key Considerations for Successful Synthesis

Several factors must be carefully considered to ensure high-yield and high-purity synthesis of phosphopeptides using this compound.

Coupling Activation: The sterically hindered and anionic nature of the phosphoserine side chain can impede coupling efficiency.[3] Therefore, potent uronium-based coupling reagents are recommended. For peptides with multiple or adjacent phosphoserine residues, extended coupling times or double coupling strategies may be necessary to drive the reaction to completion.[4]

Fmoc Deprotection and β-Elimination: The most significant side reaction during the synthesis of phosphoserine-containing peptides is the β-elimination of the phosphate group under basic conditions, leading to the formation of a dehydroalanine residue. This is particularly problematic for an N-terminal phosphoserine residue.[1] The dehydroalanine can subsequently react with piperidine to form a 3-(1-piperidinyl)alanine adduct. To minimize this side reaction, it is crucial to perform the Fmoc deprotection at room temperature and consider alternative, less nucleophilic bases for the deprotection of the Fmoc group from the phosphoserine residue itself.[1][4]

Final Cleavage and Deprotection: The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the benzyl protecting group from the phosphate moiety, along with other side-chain protecting groups. This is typically achieved using a high concentration of trifluoroacetic acid (TFA). The inclusion of scavengers in the cleavage cocktail is critical to prevent the re-attachment of the benzyl group or other reactive carbocations to sensitive amino acid residues such as tryptophan, methionine, or cysteine.[5]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in SPPS. Optimization may be required depending on the specific peptide sequence and the scale of the synthesis.

Table 1: Recommended Coupling Conditions for this compound

| Coupling Reagent | Equivalents (Amino Acid:Reagent:Base) | Solvent | Time (min) | Notes |

| HATU/DIPEA | 1:0.95:2 | DMF | 120 | Highly recommended for efficient coupling.[1] |

| HBTU/DIPEA | 1:1:2 | DMF | 120 | A reliable alternative to HATU. |

| PyBOP/DIPEA | 1:1:2 | DMF | 120-240 | Effective, but may require longer reaction times. |

For difficult sequences, such as those with multiple adjacent phosphoserine residues, a double coupling strategy is recommended.

Manual Coupling Protocol (0.1 mmol scale)

-

Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 x).

-

Amino Acid Activation: In a separate vial, dissolve this compound (4 eq.), HATU (3.95 eq.), and DIPEA (8 eq.) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 2 hours.

-

Washing: Wash the resin with DMF (5 x).

-

Confirmation of Coupling: Perform a Kaiser test to ensure the reaction is complete (a negative result indicates complete coupling). If the test is positive, a second coupling is necessary.

Table 2: Fmoc Deprotection Protocols

| Reagent | Concentration | Solvent | Time (min) | Application Notes |

| Piperidine | 20% | DMF | 2 x 10 | Standard protocol for non-phosphoserine residues. Use at room temperature to minimize β-elimination for pSer.[4] |

| Cyclohexylamine | 50% | DCM | 2 x 15 | Recommended for Fmoc deprotection of N-terminal this compound to suppress β-elimination.[1] |

| DBU | 0.5-5% | DMF | 2 x 5 | A very effective non-nucleophilic base for minimizing β-elimination, especially in microwave synthesis.[3] |

Final Cleavage and Deprotection Protocol

-

Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. The composition will depend on the peptide sequence (see Table 3).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by reverse-phase HPLC.

Table 3: Recommended Cleavage Cocktails

| Reagent Cocktail | Composition (v/v) | Application |

| Standard | 95% TFA, 2.5% H₂O, 2.5% TIS | For peptides without sensitive residues.[6] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | For peptides containing Trp, Met, Cys, or Arg.[5][7] |

Visualization of Key Processes

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Caption: Structure of this compound.

Caption: β-Elimination side reaction of phosphoserine during Fmoc deprotection.

Caption: Final cleavage and deprotection of the phosphoserine residue.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Coupling of Fmoc-Ser(HPO3Bzl)-OH in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of phosphoserine residues into peptides is a critical step in the synthesis of phosphopeptides for studying protein phosphorylation and its role in cell signaling. The building block of choice for Fmoc-based solid-phase peptide synthesis (SPPS) is often Fmoc-Ser(HPO3Bzl)-OH (N-Fmoc-O-(benzylphospho)-L-serine). The partially protected phosphate group in this reagent presents unique challenges during the coupling step, necessitating careful selection of coupling reagents and optimization of reaction conditions to achieve high efficiency and minimize side reactions. These application notes provide a comprehensive overview of recommended coupling reagents, detailed experimental protocols, and troubleshooting strategies for the successful incorporation of this compound into synthetic peptides.

Recommended Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound. The negatively charged phosphate moiety can interfere with the coupling reaction, and certain reagents can lead to undesirable side reactions. Uronium and phosphonium salt-based reagents are generally preferred over carbodiimides for this application.

Data Presentation: Comparison of Common Coupling Reagents for this compound

| Coupling Reagent | Class | Recommended Base | Key Advantages | Potential Disadvantages |

| HATU | Uronium Salt | DIPEA, Collidine | High coupling efficiency, fast reaction kinetics, reduced racemization.[1][2] | Can cause guanidinylation of the N-terminal amino group if used in excess. |

| HBTU | Uronium Salt | DIPEA | Good coupling efficiency, widely used.[1][2] | Risk of guanidinylation; may be less efficient than HATU for difficult couplings.[2] |

| PyBOP | Phosphonium Salt | DIPEA | Efficient coupling, byproducts are less hazardous than those of BOP.[2][3] | Not recommended for phosphorylated amino acids due to potential side reactions with the unprotected phosphoryl group.[4] |

| COMU | Uronium Salt | DIPEA | High coupling efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[5] | Relatively newer reagent, may be more expensive. |

| DIC/HOBt | Carbodiimide | (Base-free or with DIPEA) | Cost-effective, minimizes racemization under base-free conditions.[4] | Slower reaction rates compared to uronium/phosphonium reagents; risk of nitrile formation from Asn and Gln side chains.[6] |

Experimental Protocols

A detailed protocol for the coupling of this compound using HATU, a highly recommended reagent, is provided below. This protocol is intended as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.

Protocol: Coupling of this compound using HATU

Materials:

-

This compound

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

-

Standard SPPS washing solvents (e.g., DMF, Dichloromethane (DCM))

Procedure:

-

Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid residue, wash the resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.

-

Amino Acid Activation:

-

In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add HATU (2.95 equivalents) to the amino acid solution.

-

Add DIPEA (6 equivalents) to the mixture.

-

Vortex the solution for 1-2 minutes to pre-activate the amino acid.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the resin.

-

Agitate the reaction mixture at room temperature for 2 hours. The optimal coupling time may vary and should be monitored.

-

-

Washing: After the coupling reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines. A negative result indicates a complete coupling reaction. If the test is positive, a second coupling may be necessary.

-

Double Coupling (if necessary): If the coupling is incomplete, repeat steps 2-4 using fresh reagents.

Mandatory Visualizations

Diagram 1: General Workflow for Fmoc-SPPS of Phosphopeptides

Caption: General workflow for the incorporation of a phosphoserine residue using Fmoc-SPPS.

Diagram 2: Key Reactions and Side Reactions

Caption: Key reactions and potential side reactions during phosphoserine incorporation.

Troubleshooting

-

Incomplete Coupling: As indicated by a positive Kaiser test.

-

Solution: Perform a second coupling (recouple) with fresh reagents. For subsequent couplings of this residue in other peptides, consider increasing the coupling time or using a more potent coupling reagent like HATU or COMU. Ensure that the DIPEA used is fresh and anhydrous.

-

-

β-Elimination: This side reaction, leading to the formation of dehydroalanine, is a known issue with phosphoserine, particularly during the piperidine-mediated Fmoc deprotection step.[7]

-

Solution: Minimize the exposure time to piperidine. Some studies suggest using alternative bases for Fmoc deprotection, such as DBU, or using a milder base like cyclohexylamine, especially when the phosphoserine is at the N-terminus.[7]

-

-

Racemization: The risk of epimerization is inherent in peptide synthesis, especially with activating reagents that generate highly reactive esters.

Conclusion

The successful incorporation of this compound into synthetic peptides is achievable with careful consideration of the coupling methodology. Uronium-based reagents, particularly HATU and COMU, in conjunction with an excess of a hindered base like DIPEA, are highly recommended. By following the detailed protocol and being mindful of potential side reactions and troubleshooting strategies, researchers can efficiently synthesize high-quality phosphopeptides for their research needs.

References

Application Notes and Protocols for Phosphopeptide Synthesis using Fmoc-Ser(HPO3Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a ubiquitous post-translational modification that plays a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of these processes often necessitates the use of synthetic phosphopeptides, which serve as vital tools for investigating enzyme-substrate interactions, developing kinase inhibitors, and raising phospho-specific antibodies. Fmoc-Ser(HPO3Bzl)-OH is a key building block in solid-phase peptide synthesis (SPPS) for the introduction of phosphoserine residues into peptides. The benzyl protecting group on the phosphate moiety offers a balance of stability during chain assembly and ease of removal during final cleavage, making it a valuable reagent for researchers in chemical biology and drug discovery.[1][2]

These application notes provide a comprehensive overview of the use of this compound in phosphopeptide synthesis, with a focus on practical protocols and strategies to overcome common challenges.

Properties of this compound

| Property | Value |

| Chemical Formula | C25H24NO8P |

| Molecular Weight | 497.43 g/mol |

| Appearance | White to off-white powder |

| Purity (Typical) | ≥97% (HPLC) |

| Storage | -20°C |

Application in Phosphopeptide Synthesis

This compound is widely utilized in Fmoc-based solid-phase peptide synthesis to incorporate phosphoserine residues into peptide sequences.[2] Phosphopeptides are instrumental in studying signaling pathways, such as the ERK signaling pathway, which is crucial in cell proliferation, differentiation, and survival.[3] Synthetic phosphopeptides corresponding to phosphorylation sites in proteins like ERK allow for detailed biochemical and structural studies of these regulatory events.

The Challenge of β-Elimination

A significant challenge in the synthesis of phosphoserine-containing peptides is the susceptibility of the phosphoserine residue to β-elimination under the basic conditions required for Fmoc-group deprotection.[4] The standard use of piperidine can lead to the formation of a dehydroalanine byproduct, which can subsequently react with piperidine to form a piperidinyl-alanine adduct. This side reaction reduces the yield of the desired phosphopeptide and complicates purification.[5]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of phosphopeptides using this compound follows the general cycle of Fmoc SPPS.

Protocol 1: Standard Coupling of this compound

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

This compound

-

Peptide-resin with a free amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Prepare the coupling solution:

-

Dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the solution and mix.

-

-

Add the coupling solution to the swelled resin.

-

Allow the reaction to proceed for 1 to 2 hours at room temperature.[5][6]

-

Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: Fmoc Deprotection with Suppression of β-Elimination

To minimize the risk of β-elimination, especially when the phosphoserine is at the N-terminus of the growing peptide chain, alternative deprotection reagents to piperidine are recommended.[5]

Option A: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Materials:

-

Peptide-resin with an N-terminal Fmoc-Ser(PO3BzlH)

-

DBU

-

DMF

Procedure:

-